
CPG-52364
Übersicht
Beschreibung
CPG-52364 ist eine niedermolekulare Verbindung, die für ihre Rolle als Toll-like-Rezeptor 9 (TLR9)-Antagonist bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Wirkungen bei verschiedenen entzündlichen und Autoimmunerkrankungen untersucht. Die Verbindung wirkt, indem sie die Aktivierung von TLR9 hemmt, das eine entscheidende Rolle bei der Immunantwort spielt, indem es nicht-methylierte Cytosin-Phosphat-Guanin (CpG)-Motive in bakterieller und viraler DNA erkennt .
Vorbereitungsmethoden
Die Synthese von CPG-52364 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion zur Bildung des Endprodukts. Der Syntheseweg beinhaltet typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um die gewünschte chemische Struktur zu erreichen. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
CPG-52364 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können durchgeführt werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
CPG-52364 has shown promise in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). In preclinical studies involving MRL Ipr/lpr mice—a model for lupus—administration of this compound resulted in significantly reduced anti-dsDNA antibody levels, a marker of disease activity in lupus . This reduction indicates a potential therapeutic effect in managing SLE symptoms.
Case Study: Lupus Treatment
- Study Design : MRL Ipr/lpr mice were treated with this compound or a control (phosphate-buffered saline) for 12 weeks.
- Results : Mice receiving this compound exhibited anti-dsDNA titers that were approximately one quarter to one third of those in control mice .
Transplant Rejection
The compound has been investigated for its ability to prevent acute and chronic transplant rejection. By inhibiting TLR-mediated immune responses, this compound may reduce the likelihood of transplant rejection in patients undergoing organ transplantation .
Clinical Insights
- Mechanism : Inhibition of TLR signaling can lead to decreased activation of immune cells that mediate graft rejection.
- Potential Use : Administering this compound post-transplant could enhance graft survival rates by modulating the recipient's immune response.
Chronic Inflammatory Conditions
This compound is also being explored for its effects on chronic inflammatory diseases such as asthma and psoriasis. By targeting TLRs involved in inflammatory pathways, it may help alleviate symptoms associated with these conditions .
Research Findings
- Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in response to TLR stimulation, suggesting its utility in managing chronic inflammation .
This compound has undergone various clinical trials to assess its safety and efficacy:
- Phase 1 Trial : Evaluated the safety and tolerability of this compound in healthy subjects. The study aimed to determine how the drug is metabolized and cleared from the body .
- Future Trials : Additional studies are planned to explore its effectiveness specifically in patients with autoimmune diseases and those undergoing organ transplantation.
Wirkmechanismus
CPG-52364 exerts its effects by inhibiting the activation of TLR9. TLR9 is a pattern recognition receptor that recognizes unmethylated CpG motifs in bacterial and viral DNA. Upon activation, TLR9 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. By blocking TLR9 activation, this compound prevents the downstream signaling events, thereby reducing inflammation and immune activation .
Vergleich Mit ähnlichen Verbindungen
CPG-52364 ist einzigartig in seiner Fähigkeit, mehrere Toll-like-Rezeptoren, darunter TLR7, TLR8 und TLR9, zu hemmen. Diese breite Spektrumshemmung macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren bei verschiedenen Krankheiten. Ähnliche Verbindungen umfassen:
Hydroxychloroquin: Ein Antimalariamittel, das auch TLR9 hemmt, aber einen anderen Wirkmechanismus und ein anderes therapeutisches Profil aufweist.
Chinacrin: Ein weiteres Antimalariamittel mit TLR9-hemmender Aktivität, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Chloroquin: Ähnlich wie Hydroxychloroquin hemmt es TLR9 und wird zur Behandlung von Autoimmunerkrankungen eingesetzt
This compound zeichnet sich durch seine potente und selektive Hemmung von TLR9 aus, was es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung im Bereich der Immunologie und Entzündung macht .
Biologische Aktivität
CPG-52364 is a small molecule antagonist targeting Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. Developed by Coley Pharmaceutical Group and later acquired by Pfizer, this compound was initially explored for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical findings.
This compound functions primarily as an antagonist of TLR7, TLR8, and TLR9, which are crucial components of the innate immune system. These receptors recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of immune responses. In autoimmune conditions like SLE, inappropriate activation of these receptors can contribute to disease pathology by promoting inflammation and autoantibody production.
Key Mechanisms:
- Inhibition of TLR Signaling: this compound effectively inhibits signaling pathways activated by TLR7, TLR8, and TLR9. This inhibition is crucial for reducing undesirable immune responses associated with autoimmune diseases .
- Impact on Cytokine Production: By antagonizing these receptors, this compound reduces the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), which is often elevated in autoimmune conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Following oral administration, the compound demonstrates a slow absorption rate with a mean time to peak concentration (T_max) of approximately 9.3 hours in males and 10.7 hours in females .
Pharmacokinetic Data:
Parameter | Value |
---|---|
T_max (Males) | 9.3 hours |
T_max (Females) | 10.7 hours |
Elimination Half-Life | Not specified |
Clinical Trials and Efficacy
This compound underwent evaluation in Phase I clinical trials for the treatment of SLE but was ultimately discontinued due to unspecified reasons . Despite this setback, preclinical studies have shown promising results regarding its efficacy in reducing disease severity in models of SLE.
Case Studies:
- Animal Models: In MRL/lpr mice, treatment with this compound for 12 weeks resulted in decreased levels of anti-dsDNA antibodies, indicating a reduction in autoantibody production associated with lupus nephritis .
- In Vitro Studies: At concentrations below 10 nM, this compound effectively antagonized TLR signaling in human cells transfected with TLR expression vectors .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in managing autoimmune diseases through targeted inhibition of TLR-mediated pathways. However, the discontinuation of clinical trials raises questions about its long-term viability as a treatment option.
While this compound demonstrates significant biological activity as a TLR antagonist with potential applications in autoimmune disease management, further research is necessary to fully understand its therapeutic implications and address the challenges encountered during clinical development.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZJWZCVIRDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093135-60-4 | |
Record name | CPG-52364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPG-52364 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.